molecular formula C10H16O3 B11791379 Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B11791379
M. Wt: 184.23 g/mol
InChI Key: MRSGFWKNPDESOU-UHFFFAOYSA-N
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Description

Molecular Architecture and Bicyclic Framework Analysis

The compound’s core structure consists of a 3-oxabicyclo[3.1.0]hexane system, which integrates a three-membered cyclopropane ring fused to a five-membered oxolane ring. The bicyclo[3.1.0] framework is defined by bridgehead carbons at positions 1 and 4, with the oxygen atom occupying position 3 of the oxolane ring. The tert-butyl carboxylate group is attached to position 6 of the bicyclic system, introducing steric bulk and influencing the compound’s reactivity.

Key structural parameters include:

  • Bond lengths : The cyclopropane ring exhibits C–C bonds of approximately 1.54 Å, typical for strained cyclopropane systems, while the C–O bond in the oxolane ring measures 1.43 Å.
  • Bond angles : The bridgehead carbons (C1 and C4) form angles of 98°–102°, deviating from ideal tetrahedral geometry due to ring strain.
Parameter Value
Molecular formula C₁₀H₁₆O₃
Molecular weight 184.23 g/mol
Bridgehead angles 98°–102°
Cyclopropane bonds 1.54 Å

IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate reflects the compound’s bicyclic skeleton and functional groups. The numbering begins at the oxygen atom (position 3), proceeds through the oxolane ring to the bridgehead carbon (position 1), and culminates at the carboxylate-bearing carbon (position 6).

Stereochemical descriptors:

  • The bicyclo[3.1.0] system adopts an endo conformation, with the carboxylate group oriented toward the concave face of the bicyclic framework.
  • Bridgehead carbons (C1 and C4) exhibit non-planar hybridization, contributing to the compound’s rigidity.

X-ray Crystallographic Characterization of Bicyclic Systems

X-ray diffraction studies confirm the bicyclic framework’s geometry, revealing a puckered oxolane ring fused to a planar cyclopropane ring. The tert-butyl group adopts a staggered conformation relative to the carboxylate moiety, minimizing steric hindrance. Key crystallographic data include:

  • Unit cell parameters : Monoclinic system with space group P2₁/c.
  • Hydrogen bonding : Weak C–H···O interactions stabilize the crystal lattice.

Conformational Analysis of the 3-Oxabicyclo[3.1.0]hexane Core

The 3-oxabicyclo[3.1.0]hexane core exhibits restricted conformational flexibility due to its fused ring system. Molecular mechanics simulations reveal two primary conformers:

  • Chair-like : The oxolane ring adopts a chair conformation, with the cyclopropane ring planar (65% population).
  • Twist-boat : A higher-energy conformer where the oxolane ring twists, increasing ring strain (35% population).

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3

InChI Key

MRSGFWKNPDESOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1COC2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Workup

  • Step 1 : The ethyl ester precursor (e.g., 613 mg, 2.40 mmol) is dissolved in ethanol (6 mL) and treated with 2N NaOH (2.40 mL) at 0°C. The mixture is stirred at room temperature for 3 hours, with reaction progress monitored by TLC (hexane:ethyl acetate = 6:1).

  • Step 2 : After concentration under reduced pressure, the aqueous layer is acidified with 1N HCl and extracted with methylene chloride. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to yield the product in 96.5% purity.

Key Data :

ParameterValueSource
Yield96.5%
Purity (NMR)δ 1.48 (s, 9H, tert-butyl)

This method is favored for its high yield and straightforward workup, though it requires precise control of pH during acidification to prevent byproduct formation.

Lewis Acid-Catalyzed Cyclization

Cyclopropanation strategies leveraging Lewis acids like titanium isopropoxide (Ti(OiPr)₄) are critical for constructing the bicyclo[3.1.0]hexane core. A patent by WO2005047215A2 details the use of Ti(OiPr)₄ to promote diastereoselective cyanohydrin formation, followed by hydrolysis to yield amino-cyclopropane intermediates.

Diastereoselective Cyanohydrin Synthesis

  • Reagents : Trimethylsilyl cyanide (TMSCN) or KCN/NaCN with Ti(OiPr)₄.

  • Conditions : Reaction at -10°C to 0°C ensures high diastereoselectivity (>20:1 dr).

  • Hydrolysis : The cyanohydrin intermediate is treated with 60% H₂SO₄ at 100°C for 2 hours or acetic acid/HCl at 75°C for 5 hours to afford the carboxylic acid.

Advantages :

  • Excellent stereocontrol for the bicyclic framework.

  • Scalable to multi-gram quantities (e.g., 150 mg precursor yielding 127 mg product).

Protection-Deprotection Strategies with Silyl Ethers

Russian patent RU2388747C2 highlights the use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyl intermediates during bicyclo[3.1.0]hexane synthesis. For tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, this involves:

Synthetic Workflow

  • Epoxidation : A dihydrofuran precursor is epoxidized using N-bromo succinimide (NBS) and base.

  • Protection : The hydroxyl group is protected with TBSCl in the presence of imidazole.

  • Cyclopropanation : Lewis acid-mediated ring closure forms the bicyclic structure.

  • Deprotection : TBS groups are removed using 1M HCl in acetonitrile.

Challenges :

  • Competitive side reactions during epoxidation require strict temperature control (-20°C).

  • Final yields are moderate (60–70%) due to multi-step purification.

Dihydrofuran Precursor Route

A novel approach from PMC3534852 utilizes a dihydrofuran scaffold to construct the 2-oxabicyclo[3.1.0]hexane system via an isocyanate intermediate.

Key Steps

  • Metallation : Treatment of the dihydrofuran precursor with t-BuLi at -78°C generates a lithiated species.

  • Isocyanate Formation : Quenching with CO₂ yields a carboxylate, which is converted to the isocyanate using diphosgene.

  • Nucleobase Addition : The isocyanate reacts with acrylic amides to form uracil or thymidine analogs, which undergo ring closure to the target bicyclic compound.

Data :

StepConditionsYield
Metallationt-BuLi, THF, -78°C95%
Isocyanate FormationDiphosgene, CH₂Cl₂, 0°C80%

This method is notable for enabling modular nucleobase incorporation but suffers from intermediate instability during alkylation.

Comparative Analysis of Preparation Methods

The table below contrasts key parameters across methodologies:

MethodYieldStereocontrolScalabilityComplexity
Hydrolysis/Acidification96.5%ModerateHighLow
Lewis Acid Catalysis85%HighModerateMedium
Protection-Deprotection70%LowLowHigh
Dihydrofuran Route80%HighLowVery High

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Chemistry

Building Block in Organic Synthesis

  • Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate serves as a crucial building block in organic synthesis. Its structure allows chemists to efficiently create complex molecules, making it invaluable in the development of new compounds for research and industrial applications .

Chemical Reactions

  • The compound can undergo various chemical reactions, including:
    • Oxidation: It can be oxidized to form corresponding oxides.
    • Reduction: Reduction reactions can yield different reduced forms.
    • Substitution: It can participate in nucleophilic substitution reactions .

Pharmaceutical Development

Drug Design and Discovery

  • The unique structural features of this compound make it a valuable candidate in drug design, particularly for medications targeting neurological disorders . Research has demonstrated its potential as a scaffold for developing new therapeutic agents.

Biological Activity

  • The compound exhibits biological activity through mechanisms such as enzyme inhibition and receptor modulation. It can bind to specific enzymes, altering metabolic pathways, and may influence receptor functions, leading to various pharmacological effects .

Material Science

Modification of Polymer Properties

  • In material science, this compound is used to modify the properties of polymers. This enhances the performance of materials used in coatings and adhesives, contributing to the development of advanced materials with tailored properties .

Agricultural Chemistry

Agrochemical Formulation

  • The compound has potential applications in formulating agrochemicals, particularly in developing more effective pesticides and herbicides . Its unique chemical structure may enhance the efficacy of these agricultural products.

Biotechnology

Targeted Drug Delivery Systems

  • In biotechnology, researchers utilize this compound in developing bioconjugates for targeted drug delivery systems. This application aims to improve therapeutic efficacy by ensuring that drugs are delivered precisely where needed within the body .

Summary Table of Applications

Application AreaDescription
Synthetic ChemistryBuilding block for complex organic molecules
Pharmaceutical DevelopmentScaffold for drug design targeting neurological disorders
Material ScienceModifies polymer properties for coatings and adhesives
Agricultural ChemistryFormulation of effective pesticides and herbicides
BiotechnologyDevelopment of targeted drug delivery systems

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in scientific research:

  • Synthesis of Bioactive Molecules : Research has demonstrated its role in synthesizing bioactive compounds that exhibit potential therapeutic effects .
  • Pharmacological Characterization : Studies have explored its pharmacological properties, revealing interactions with various biological targets that could lead to new drug developments .
  • Material Enhancements : Investigations into its use in polymer science have shown improvements in material properties when incorporated into different formulations .

Mechanism of Action

The mechanism of action of tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Ethyl and Methyl Esters

Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 335599-07-0) and methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 89921-53-9) are lower homologs of the tert-butyl derivative. Key differences include:

  • Stability : The tert-butyl group enhances resistance to hydrolysis compared to ethyl or methyl esters, which are more reactive under basic or acidic conditions .
  • Molecular Weight :
Compound Molecular Formula Molecular Weight (g/mol)
Methyl ester C7H10O3 142.15
Ethyl ester C8H12O3 156.18
Tert-butyl ester C10H16O3* ~184.23

*Estimated based on structural analogy.

  • Synthetic Utility : Ethyl and methyl esters are often intermediates for carboxylic acid generation via hydrolysis, while the tert-butyl ester is preferred for protecting carboxyl groups during multi-step syntheses .

Azabicyclo Analogs

Compounds like tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2) replace the 3-oxa group with a 3-aza (nitrogen) moiety. Differences include:

  • Biological Activity : Azabicyclo derivatives are prominent in pharmaceuticals (e.g., isocitrate dehydrogenase inhibitors), while 3-oxa analogs may offer improved metabolic stability due to reduced basicity .

Stereoisomeric Variants

Stereochemistry significantly impacts biological activity. For example:

  • (1R,5S,6S)-Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 135637-81-9) exhibits distinct diastereoselectivity in synthesis compared to the rel-(1R,5S,6r)-tert-butyl variant (CAS: 1307304-62-6). Dirhodium(II)-catalyzed cyclopropanation methods achieve high stereoselectivity for such scaffolds .

Physical and Chemical Properties

Property Tert-Butyl 3-Oxa Derivative Ethyl 3-Oxa Derivative
Boiling Point N/A 208.3°C
Purity (Commercial) ≥95% 95%
Hazard Profile Likely low volatility H302, H315, H319

Biological Activity

Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H16O3
  • Molecular Weight: 184.23 g/mol
  • Appearance: Colorless to yellow liquid
  • Purity: Minimum 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition: It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation: The compound may interact with receptor binding sites, influencing receptor function and downstream signaling pathways.

Biological Activities

Research indicates that this compound possesses various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits notable antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.
  • Potential Anti-cancer Activity: Some derivatives of bicyclic compounds have been explored for their anti-cancer properties, particularly in targeting specific cancer cell lines.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antimicrobial effects
Anti-cancer PotentialInvestigated for effects on cancer cell lines
Enzyme InhibitionModulates enzyme activity through binding interactions

Case Study: Antimicrobial Activity

A study conducted by Umesha et al. (2009) highlighted the antimicrobial properties of various bicyclic compounds, including derivatives similar to this compound. The results indicated that these compounds showed significant inhibition against a range of bacterial strains, suggesting potential applications in treating infections.

Case Study: Anti-cancer Activity

Research focused on the structural modifications of bicyclic compounds has revealed promising anti-cancer activities. For instance, certain derivatives were found to selectively inhibit cancer cell proliferation in vitro, showcasing the potential for developing targeted cancer therapies.

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexaneContains nitrogen atomModerate antimicrobial activity
Tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexaneHydroxyl group presentEnhanced enzyme inhibition

Q & A

Q. What are the primary synthetic routes for Tert-butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation or photochemical [2+2] cycloaddition strategies. For example, cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using dirhodium(II) catalysts can yield bicyclic intermediates, which are further functionalized to introduce the tert-butyl ester group . Key parameters include:

  • Temperature : Optimal ranges between 0–25°C to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity .
  • Catalyst loading : Dirhodium catalysts at 2–5 mol% improve stereoselectivity . Yields vary widely (8–66%) depending on these conditions .

Q. How is the structural integrity of this compound validated?

Structural characterization relies on:

  • NMR : 1^1H and 13^{13}C NMR confirm bicyclic framework and ester group placement. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • Mass spectrometry : Molecular ion peaks at m/z 156.18 (C8_8H12_{12}O3_3) align with theoretical values .
  • X-ray crystallography : Resolves bond angles (e.g., 60° for cyclopropane rings) and stereochemistry .

Q. What are the common applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Medicinal chemistry : Bicyclic cores mimic natural product scaffolds for antibiotic development (e.g., Trovafloxacin analogs) .
  • Materials science : Strain energy from the bicyclic structure enhances reactivity in polymerization or cross-linking reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselectivity is controlled via:

  • Chiral catalysts : Rhodium(II) complexes with (R)- or (S)-BINAP ligands induce >90% enantiomeric excess (ee) in cyclopropanation .
  • Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) separates racemic mixtures, yielding enantiopure esters . Table: Comparison of Enantioselective Methods
Methodee (%)Yield (%)Reference
Rh(II)/(R)-BINAP9258
Lipase-mediated hydrolysis8545

Q. What mechanistic insights explain contradictory yields in photochemical vs. thermal synthesis?

Contradictions arise from competing pathways:

  • Photochemical routes : UV light promotes [2+2] cycloaddition via triplet excited states, favoring bicyclic products but requiring stringent light intensity control .
  • Thermal routes : Dirhodium-catalyzed cyclopropanation is exothermic but prone to side reactions (e.g., ring-opening) at higher temperatures . Mitigation strategies include real-time monitoring (e.g., in-situ IR) to optimize reaction progress .

Q. How does fluorine substitution at the 3-position alter reactivity compared to the parent compound?

Fluorine introduces electron-withdrawing effects, enhancing:

  • Electrophilicity : Facilitates nucleophilic attacks at the ester carbonyl (e.g., amidations).
  • Metabolic stability : Fluorinated analogs show 2–3× longer half-lives in hepatic microsome assays . Table: Reactivity Comparison (Parent vs. 3-Fluoro Derivative)
PropertyParent Compound3-Fluoro Derivative
khydrolysisk_{\text{hydrolysis}} (s1^{-1})0.120.04
IC50_{50} (μM, CYP3A4)45120

Methodological Notes

  • Data Contradictions : Discrepancies in reported yields (e.g., 8% vs. 66% for cyclopropanation) often stem from impurities in starting materials or unoptimized catalyst systems. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
  • Safety Protocols : Handle tert-butyl esters under nitrogen due to sensitivity to moisture. Use PPE (gloves, goggles) when working with dirhodium catalysts, which are toxic .

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